3-(Prop-1-yn-1-yl)pyrrolidine
CAS No.:
Cat. No.: VC18140607
Molecular Formula: C7H11N
Molecular Weight: 109.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N |
---|---|
Molecular Weight | 109.17 g/mol |
IUPAC Name | 3-prop-1-ynylpyrrolidine |
Standard InChI | InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h7-8H,4-6H2,1H3 |
Standard InChI Key | UIWBCGUXQCYJJD-UHFFFAOYSA-N |
Canonical SMILES | CC#CC1CCNC1 |
Introduction
Chemical Structure and Identifiers
Molecular Architecture
The compound consists of a five-membered pyrrolidine ring (C₄H₈N) with a propargyl group (-CH₂C≡CH) attached to the third carbon (Figure 1). The sp³-hybridized nitrogen in the pyrrolidine ring and the sp-hybridized carbon in the propargyl group create distinct electronic and steric properties, influencing its reactivity and intermolecular interactions .
Key Identifiers
Property | Value |
---|---|
IUPAC Name | 3-(prop-2-yn-1-yl)pyrrolidine |
Molecular Formula | C₇H₁₁N |
Molecular Weight | 109.17 g/mol |
CAS Registry Number | 1909317-25-4 |
SMILES | C#CC[C@H]1CCCN1 |
InChI Key | FNYDBEODLVKLEK-UHFFFAOYSA-N |
Synthesis and Optimization
Titanium–Magnesium Catalyzed Carbocyclization
A high-yield route involves Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted propargylamines with Et₂Zn. This method achieves regio- and stereoselective formation of pyrrolidine derivatives with Z-configured exocyclic double bonds (85–92% yield) . For example, reacting N-allyl-propargylamine derivatives with Et₂Zn in dichloromethane at room temperature produces 3-substituted pyrrolidines, which are isolated via ethyl acetate extraction .
Microwave-Assisted Coupling
Copper nanoparticle-catalyzed three-component reactions under microwave irradiation enable rapid synthesis. This approach condenses pyrrolidine, propargyl bromide, and aryl halides in acetonitrile, achieving yields up to 89% within 2 hours .
Alternative Routes
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Nucleophilic Substitution: Pyrrolidine reacts with propargyl bromide in polar aprotic solvents (e.g., DMF) at 150°C for 20 hours.
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Sonogashira Cross-Coupling: Palladium-catalyzed coupling of pyrrolidine derivatives with terminal alkynes, though less common due to competing side reactions .
Physicochemical Properties
Experimental Data
Property | Value | Source |
---|---|---|
Physical State | Colorless to pale yellow oil | |
Boiling Point | 198–202°C (estimated) | |
logP (Partition Coeff.) | 1.82 | |
Water Solubility | 1.2 mg/mL (25°C) | |
pKa (Basicity) | 9.4 |
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.69–1.75 (m, 4H, pyrrolidine CH₂), 2.42–2.50 (m, 4H, N-CH₂ and propargyl CH₂), 4.95 (s, 1H, ≡C-H) .
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¹³C NMR: δ 24.2 (pyrrolidine CH₂), 51.1 (N-CH₂), 86.0 (sp-hybridized C≡C), 123.9 (sp² carbons) .
Applications in Drug Discovery
Kinase Inhibition
Derivatives of 3-(prop-2-yn-1-yl)pyrrolidine serve as scaffolds for kinase inhibitors. For instance, pyrazolo[3,4-d]pyrimidines bearing pyrrolidine-propargyl motifs exhibit nanomolar activity against CSF-1R, a target in glioblastoma therapy . Modulating the propargyl group’s electronics (e.g., introducing electron-withdrawing substituents) enhances target affinity .
GPCR-Targeted Libraries
The compound is included in ChemDiv’s Human GPCR Annotated Library (5,539 compounds) for high-throughput screening. Its rigid structure mimics endogenous ligands of G protein-coupled receptors, enabling the discovery of modulators for neurological disorders .
Covalent Drug Development
The propargyl group participates in click chemistry reactions (e.g., Huisgen cycloaddition) to generate covalent inhibitors. For example, cysteine-targeted libraries utilize this motif for irreversible binding to catalytic residues .
Hazard Statement | Precautionary Measures |
---|---|
H315: Skin irritation | Wear nitrile gloves |
H319: Eye damage | Use safety goggles |
H335: Respiratory irritation | Use fume hood |
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